

An In-Depth Technical Guide to the Physicochemical Properties of Sodium Tridecyl Sulfate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: sodium;tridecyl sulfate

Cat. No.: B7797755

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium tridecyl sulfate (STS) is an anionic surfactant with a range of applications in industrial and consumer products, including as a detergent, foaming agent, and emulsifier.^[1] In the pharmaceutical and medical fields, it is notably utilized as a sclerosing agent for the treatment of varicose veins and other vascular malformations. Its efficacy in these applications is intrinsically linked to its physicochemical properties, which govern its behavior in aqueous solutions and its interactions with biological membranes. This technical guide provides a comprehensive overview of the core physicochemical properties of sodium tridecyl sulfate, detailed experimental protocols for their determination, and a visualization of its mechanism of action as a sclerosing agent.

Core Physicochemical Properties

Sodium tridecyl sulfate is the sodium salt of tridecyl hydrogen sulfate. Its amphiphilic nature, consisting of a 13-carbon hydrophobic alkyl chain and a hydrophilic sulfate headgroup, dictates its surface-active properties.

Property	Value	Source
Chemical Formula	<chem>C13H27NaO4S</chem>	[2] [3] [4]
Molecular Weight	302.41 g/mol	[2] [3] [4]
Appearance	White to pale yellow solid or viscous liquid	
Solubility	Soluble in water	[1] [3]
Critical Micelle Concentration (CMC)	Estimated: ~2.1 mM (in water at 25°C)	
Surface Tension at CMC	Estimated: ~30-40 mN/m	
pKa	Strong acid (pKa < 2)	
Density (Bulk)	Not available	

Note on Estimated Values: Direct experimental data for the CMC and surface tension of sodium tridecyl sulfate are not readily available in the reviewed literature. The provided values are estimations based on the properties of homologous alkyl sulfates, specifically sodium dodecyl sulfate (C12) and sodium tetradecyl sulfate (C14). The CMC of sodium tetradecyl sulfate is reported as 0.0021 M.[\[5\]](#) It is a well-established trend that the CMC of anionic surfactants decreases by approximately a factor of two for each additional methylene group in the alkyl chain.

Stability and Hydrolysis

Sodium tridecyl sulfate, as a primary alkyl sulfate, can undergo hydrolysis, particularly under acidic conditions, to yield tridecyl alcohol and sodium bisulfate. The rate of hydrolysis is influenced by temperature, pH, and the concentration of the surfactant.

Studies on the hydrolysis of sodium dodecyl sulfate (SDS), a close structural analog, indicate that the reaction is subject to acid catalysis and can be autocatalytic due to the production of hydrogen sulfate ions.[\[6\]](#) The hydrolysis proceeds via an SN2 mechanism involving the displacement of the sulfate group by a water molecule.[\[6\]](#) In neutral or alkaline solutions at ambient temperature, the rate of hydrolysis is generally slow. However, at elevated temperatures and in acidic environments, the degradation can be significant.[\[7\]](#)

Mechanism of Action as a Sclerosing Agent

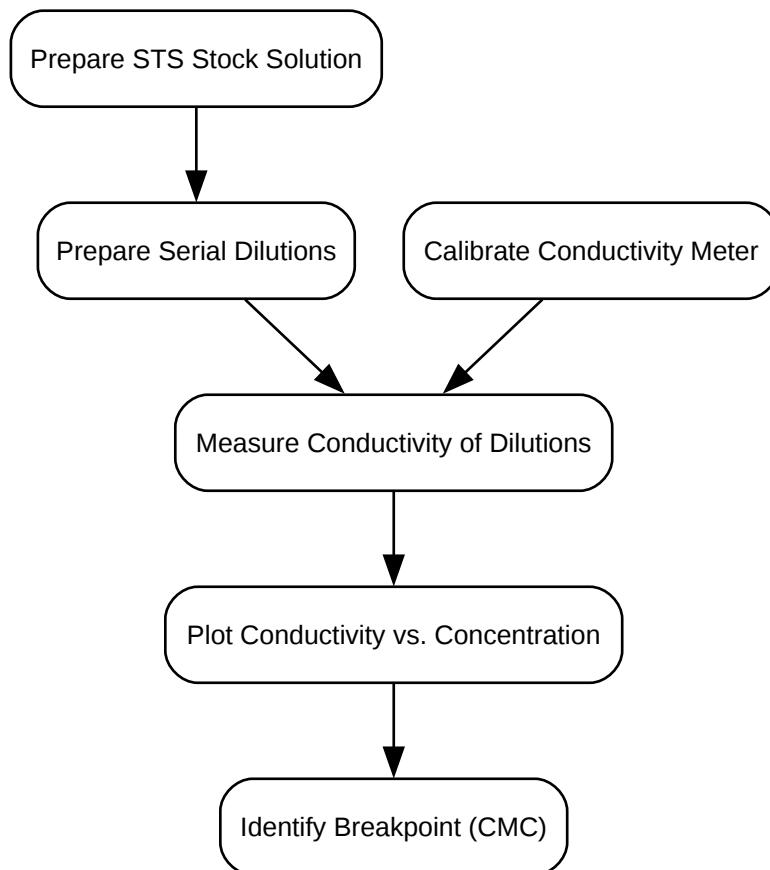
As a sclerosing agent, sodium tridecyl sulfate functions as a detergent to disrupt the cellular integrity of the venous endothelium. This process, often referred to as "protein theft denaturation," involves the extraction of lipid and protein components from the cell membrane, leading to its solubilization and subsequent cell lysis.[\[8\]](#)

The interaction of STS with the endothelial cell membrane is concentration-dependent. At sub-lytic concentrations, it can induce changes in membrane permeability and expose a procoagulant surface.[\[8\]](#) At therapeutic concentrations, the extensive membrane disruption triggers a cascade of events, including endothelial denudation, exposure of subendothelial collagen, and activation of the coagulation cascade. This culminates in the formation of a thrombus and subsequent fibrosis, leading to the occlusion of the treated vessel.

Mechanism of action of sodium tridecyl sulfate as a sclerosing agent.

Experimental Protocols

Determination of Critical Micelle Concentration (CMC) by Conductometry


This method is suitable for ionic surfactants like sodium tridecyl sulfate. The CMC is identified as the concentration at which a distinct change in the slope of the conductivity versus concentration plot occurs.[\[9\]](#)[\[10\]](#)[\[11\]](#)

Materials and Equipment:

- Sodium tridecyl sulfate (high purity)
- Deionized water (conductivity < 2 μ S/cm)
- Conductivity meter with a temperature-compensated probe
- Magnetic stirrer and stir bar
- Volumetric flasks and pipettes
- Thermostatically controlled water bath

Procedure:

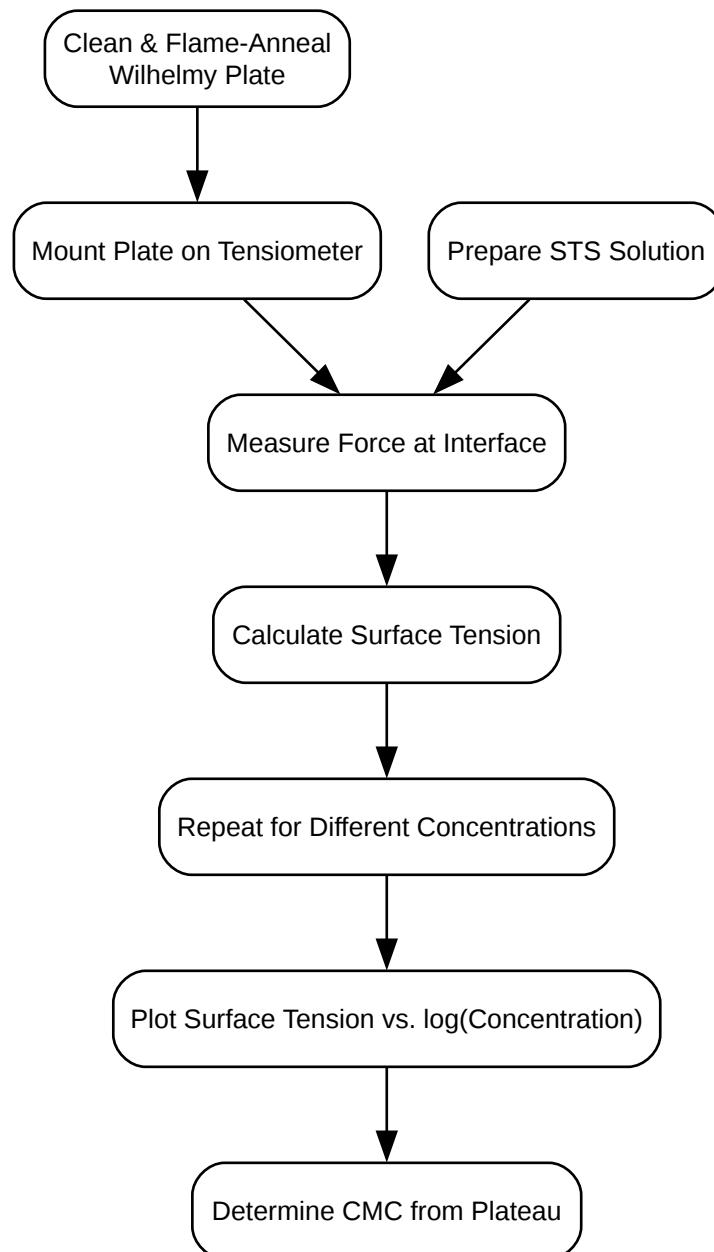
- **Solution Preparation:** Prepare a concentrated stock solution of sodium tridecyl sulfate (e.g., 20 mM) in deionized water. Prepare a series of dilutions from the stock solution, covering a concentration range both below and above the expected CMC (e.g., 0.1 mM to 10 mM).
- **Calibration:** Calibrate the conductivity meter according to the manufacturer's instructions, typically using a standard potassium chloride solution.
- **Measurement:**
 - Place a known volume of deionized water in a thermostatically controlled beaker (e.g., at 25°C) with a magnetic stir bar.
 - Immerse the conductivity probe into the water and allow the reading to stabilize.
 - Sequentially add small, precise volumes of the stock STS solution to the beaker, allowing the solution to mix thoroughly and the conductivity reading to stabilize after each addition. [9]
 - Alternatively, measure the conductivity of each prepared dilution individually.
- **Data Analysis:** Plot the specific conductivity (κ) as a function of the sodium tridecyl sulfate concentration. The plot will typically show two linear regions with different slopes. The intersection of the two extrapolated linear portions corresponds to the CMC.[10]

[Click to download full resolution via product page](#)

Workflow for CMC determination by conductometry.

Determination of Surface Tension by the Wilhelmy Plate Method

This method measures the force exerted on a platinum plate at the air-liquid interface to determine the surface tension.[\[12\]](#)


Materials and Equipment:

- Tensiometer equipped with a Wilhelmy plate (typically platinum)
- Sodium tridecyl sulfate solutions of varying concentrations
- Glass vessel

- Cleaning solutions for the platinum plate (e.g., ultrapure water, organic solvent, and flame annealing)

Procedure:

- Plate Preparation: Thoroughly clean the Wilhelmy plate to ensure complete wetting (zero contact angle). This typically involves rinsing with a solvent like ethanol or acetone, followed by rinsing with ultrapure water, and then flame-annealing the plate to red heat.
- Instrument Setup: Level the tensiometer and suspend the cleaned plate from the balance.
- Measurement:
 - Place the sodium tridecyl sulfate solution in the sample vessel on the instrument's stage.
 - Raise the stage until the liquid surface is just below the plate.
 - The instrument will then automatically raise the stage to bring the liquid into contact with the plate and record the force exerted on the plate by the meniscus.[13]
 - The surface tension (γ) is calculated using the Wilhelmy equation: $\gamma = F / (L * \cos\theta)$, where F is the measured force, L is the wetted perimeter of the plate, and θ is the contact angle (assumed to be 0° for a properly wetted platinum plate).[12]
- CMC Determination: Measure the surface tension of a series of STS solutions with increasing concentrations. Plot the surface tension versus the logarithm of the concentration. The concentration at which the surface tension plateaus is the CMC.[11]

[Click to download full resolution via product page](#)

Workflow for surface tension measurement and CMC determination.

Determination of Viscosity of Aqueous Solutions

The viscosity of sodium tridecyl sulfate solutions can be determined using a rotational rheometer.

Materials and Equipment:

- Rotational rheometer with appropriate geometry (e.g., cone-plate or concentric cylinder)
- Sodium tridecyl sulfate solutions of varying concentrations
- Thermostatically controlled sample stage

Procedure:

- Instrument Calibration and Setup: Calibrate the rheometer according to the manufacturer's instructions. Select a suitable measurement geometry and set the temperature of the sample stage.
- Sample Loading: Carefully load the sodium tridecyl sulfate solution onto the lower plate of the rheometer, ensuring no air bubbles are trapped. Lower the upper geometry to the correct gap setting.
- Measurement:
 - Perform a steady-state flow sweep by applying a range of shear rates and measuring the corresponding shear stress.
 - The viscosity (η) is calculated as the ratio of shear stress to shear rate.
- Data Analysis: Plot viscosity as a function of shear rate to assess the flow behavior (Newtonian, shear-thinning, etc.). Plot viscosity as a function of concentration at a constant temperature to understand the effect of surfactant concentration on the solution's rheology. [\[14\]](#)

Conclusion

The physicochemical properties of sodium tridecyl sulfate are fundamental to its function as a surfactant and a sclerosing agent. Understanding these properties, from its self-assembly into micelles above the critical micelle concentration to its disruptive interactions with cell membranes, is crucial for its effective and safe application in research, drug development, and clinical practice. The experimental protocols outlined in this guide provide a framework for the accurate characterization of this important molecule. Further research to obtain precise

experimental data for all physicochemical parameters of sodium tridecyl sulfate will enhance its application and formulation development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. neutronco.com [neutronco.com]
- 2. Sodium Tridecyl Sulfate | C13H27NaO4S | CID 23668353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. lookchem.com [lookchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 6. The hydrolysis of C12 primary alkyl sulfates in concentrated aqueous solutions. Part 1. General features, kinetic form and mode of catalysis in sodium dodecyl sulfate hydrolysis - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. dr.iiserpune.ac.in:8080 [dr.iiserpune.ac.in:8080]
- 8. Interaction of detergent sclerosants with cell membranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eacademic.ju.edu.jo [eacademic.ju.edu.jo]
- 10. scribd.com [scribd.com]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]
- 13. youtube.com [youtube.com]
- 14. rheologylab.com [rheologylab.com]
- To cite this document: BenchChem. [An In-Depth Technical Guide to the Physicochemical Properties of Sodium Tridecyl Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7797755#what-are-the-physicochemical-properties-of-sodium-tridecyl-sulfate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com